4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine
CAS No.: 1186041-99-5
Cat. No.: VC8213543
Molecular Formula: C14H22BN3O3
Molecular Weight: 291.16 g/mol
* For research use only. Not for human or veterinary use.
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine - 1186041-99-5](/images/structure/VC8213543.png)
Specification
CAS No. | 1186041-99-5 |
---|---|
Molecular Formula | C14H22BN3O3 |
Molecular Weight | 291.16 g/mol |
IUPAC Name | 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]morpholine |
Standard InChI | InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-10-12(17-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3 |
Standard InChI Key | BIQZTEOHDUGCQV-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCOCC3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCOCC3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a pyrazine ring substituted at the 2-position with a morpholine group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The pyrazine ring (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, conferring electron-deficient properties that facilitate electrophilic substitution reactions . The morpholine group (C₄H₉NO) introduces a saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and modulating electronic effects . The dioxaborolane group (C₆H₁₂BO₂) is a cyclic boronate ester that enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .
Table 1: Key Bond Lengths and Angles in Related Dioxaborolane-Morpholine Structures
The dioxaborolane ring adopts a planar conformation, while the morpholine ring typically exists in a chair configuration, minimizing steric strain . X-ray diffraction data from analogs reveal that the boron atom exhibits trigonal planar geometry, with B–O bond lengths consistent with sp² hybridization .
Synthesis and Modification
Synthetic Pathways
While no direct synthesis route for 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine has been published, analogous compounds suggest a multi-step approach:
-
Pyrazine Functionalization: Lithiation of 2-chloropyrazine at low temperatures (−78°C) followed by reaction with bis(pinacolato)diboron introduces the boronate ester group at the 6-position.
-
Morpholine Attachment: Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom at the 2-position with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with purity confirmed via HPLC and NMR .
Table 2: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, THF | 65–75 |
Morpholine Substitution | Morpholine, K₂CO₃, DMF, 80°C, 12 h | 50–60 |
Purification | Silica gel, EtOAc/Hexane (3:7) | >95 |
Physicochemical Properties
Predicted Properties
Computational models (e.g., ACD/Labs) suggest the following properties for 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine:
-
Molecular Formula: C₁₅H₂₂BN₃O₃
-
Molecular Weight: 303.17 g/mol
-
LogP (Partition Coefficient): 1.8 ± 0.3
-
Water Solubility: 0.2 mg/mL (25°C)
-
pKa: 3.1 (boronic acid form), 7.9 (morpholine nitrogen)
The dioxaborolane group enhances lipophilicity, while the morpholine moiety improves aqueous solubility at physiological pH .
Table 3: Comparative Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | >50 | 25 |
Methanol | 15–20 | 25 |
Ethyl Acetate | 5–10 | 25 |
Water | <0.5 | 25 |
Biological Activity and Mechanisms
Boron Neutron Capture Therapy (BNCT)
The compound’s high boron content (≈3.5% by mass) positions it as a candidate for BNCT, a radiotherapy modality where boron-10 captures thermal neutrons to yield cytotoxic α-particles. Morpholine’s tumor-targeting properties (via LAT1 transporters) could enhance selective accumulation in malignancies .
Applications in Materials Science
Organic Electronics
The electron-deficient pyrazine core and boron’s vacant p-orbital enable use in:
-
Organic Photovoltaics (OPVs): As electron-transport layers, improving charge separation efficiency.
-
Electroluminescent Devices: As host materials in phosphorescent OLEDs, reducing efficiency roll-off at high brightness.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume